3-(Bromomethyl)benzamide

Übersicht

Beschreibung

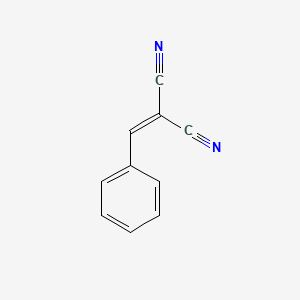

3-(Bromomethyl)benzamide is a chemical compound with the molecular formula C8H8BrNO . It has a molecular weight of 214.06 g/mol . The IUPAC name for this compound is 3-(bromomethyl)benzamide .

Synthesis Analysis

Benzamides, including 3-(Bromomethyl)benzamide, can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The InChI code for 3-(Bromomethyl)benzamide is 1S/C8H8BrNO/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H2,10,11) . The InChIKey is ORRDZVRYRNYLMB-UHFFFAOYSA-N . The Canonical SMILES structure is C1=CC(=CC(=C1)C(=O)N)CBr .Physical And Chemical Properties Analysis

3-(Bromomethyl)benzamide has a molecular weight of 214.06 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 212.97893 g/mol . The topological polar surface area is 43.1 Ų . The compound has a heavy atom count of 11 .Wissenschaftliche Forschungsanwendungen

Antioxidant and Antibacterial Activities

- Scientific Field: Biochemistry

- Application Summary: Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity, determined by total antioxidant, free radical scavenging, and metal chelating activity . They have also been tested for their in vitro growth inhibitory activity against different bacteria .

- Methods of Application: The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified and analyzed with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds exhibited effective metal chelate activity . The new compounds also demonstrated in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Synthesis of Drug Candidates

- Scientific Field: Medicinal Chemistry

- Application Summary: N-(3-Amino-4-methylphenyl)benzamide, a type of benzamide, is a crucial raw material and intermediate in the synthesis of many drug candidates .

- Methods of Application: A continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide and determine intrinsic reaction kinetics parameters . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .

- Results: The established kinetic model could calculate the selectivity and conversion of the acylation reaction, which were in good agreement with the experimental results . The kinetic model was used to optimize reaction conditions, as a result, N-(3-Amino-4-methylphenyl)benzamide was synthesized in the microreactor with a yield of 85.7% within 10 minutes .

Synthesis of Functionalized Carbazoles

- Scientific Field: Organic Chemistry

- Application Summary: Benzamide compounds, such as (bromomethyl)benzene, have been used in the synthesis of functionalized carbazoles . Carbazoles are a class of organic compounds that have a wide range of applications, including in the pharmaceutical industry and materials science .

- Methods of Application: The annulation method has been successfully extended to (bromomethyl)benzene as well as 1,3,5-tri(bromomethyl)benzene . The Lewis acid-mediated cascade approach indicated that arenes were found to react less favorably with the indolyl-2-methylacetate substrate than with the comparable 2-(bromomethyl)indole .

- Results: The results of the Lewis acid-mediated cascade approach indicated that arenes were found to react less favorably with the indolyl-2-methylacetate substrate than with the comparable 2-(bromomethyl)indole .

Industrial Applications

- Scientific Field: Industrial Chemistry

- Application Summary: Amide compounds, including benzamides, are widely used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture .

- Methods of Application: The specific methods of application can vary widely depending on the industry and the specific use of the amide compound .

- Results: The use of amide compounds in these industries can lead to improved product performance, such as increased durability or enhanced functionality .

Anti-Platelet Activity

- Scientific Field: Pharmacology

- Application Summary: Some amide derivatives, including benzamides, have shown anti-platelet activity . This could be potentially useful in the treatment of conditions such as heart disease and stroke, where blood clotting can be a problem .

- Methods of Application: The specific methods of application can vary widely depending on the specific compound and its intended use .

- Results: The use of amide compounds in these applications can lead to improved patient outcomes, such as reduced risk of heart attack or stroke .

Drug Discovery

- Scientific Field: Medicinal Chemistry

- Application Summary: Recently, amide compounds, including benzamides, have been used in drug discovery . They can serve as crucial building blocks of many drug candidates .

- Methods of Application: A continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide and determine intrinsic reaction kinetics parameters .

- Results: The established kinetic model could calculate the selectivity and conversion of the acylation reaction, which were in good agreement with the experimental results .

Safety And Hazards

3-(Bromomethyl)benzamide should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

Zukünftige Richtungen

While specific future directions for 3-(Bromomethyl)benzamide are not explicitly mentioned in the available literature, benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, new synthetic methods for this type of compounds can be of considerable importance .

Eigenschaften

IUPAC Name |

3-(bromomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRDZVRYRNYLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342733 | |

| Record name | 3-(bromomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)benzamide | |

CAS RN |

509073-67-0 | |

| Record name | 3-(bromomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.